N-cyclohexyl-2-methyl-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-cyclohexyl-2-methyl-3-[(methylsulfonyl)amino]benzamide, also known as NSC 95397, is a synthetic compound that has been widely studied for its potential therapeutic applications.
Mechanism of Action
N-cyclohexyl-2-methyl-3-[(methylsulfonyl)amino]benzamide 95397 has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. N-cyclohexyl-2-methyl-3-[(methylsulfonyl)amino]benzamide 95397 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-2-methyl-3-[(methylsulfonyl)amino]benzamide 95397 has been shown to have anti-tumor activity in animal models of cancer. It has also been found to have low toxicity in normal cells, indicating its potential as a therapeutic agent. N-cyclohexyl-2-methyl-3-[(methylsulfonyl)amino]benzamide 95397 has been found to induce cell cycle arrest in cancer cells, which may contribute to its anti-tumor effects.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-2-methyl-3-[(methylsulfonyl)amino]benzamide 95397 has several advantages for lab experiments, including its low toxicity in normal cells, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential to overcome drug resistance. However, N-cyclohexyl-2-methyl-3-[(methylsulfonyl)amino]benzamide 95397 has some limitations, including its relatively low potency compared to other anti-cancer agents and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the study of N-cyclohexyl-2-methyl-3-[(methylsulfonyl)amino]benzamide 95397. One direction is to investigate its potential in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another direction is to study its mechanism of action in more detail to better understand its anti-tumor effects. Additionally, further studies are needed to determine the optimal dosage and administration of N-cyclohexyl-2-methyl-3-[(methylsulfonyl)amino]benzamide 95397 for cancer treatment.
Scientific Research Applications
N-cyclohexyl-2-methyl-3-[(methylsulfonyl)amino]benzamide 95397 has been studied for its potential therapeutic applications in cancer treatment. It has been found to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-cyclohexyl-2-methyl-3-[(methylsulfonyl)amino]benzamide 95397 has also been investigated for its potential to overcome drug resistance in cancer cells.
properties
IUPAC Name |
N-cyclohexyl-3-(methanesulfonamido)-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-11-13(9-6-10-14(11)17-21(2,19)20)15(18)16-12-7-4-3-5-8-12/h6,9-10,12,17H,3-5,7-8H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDUTCOACOHHTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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